molecular formula C21H26Cl2N6O B3001259 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride CAS No. 1179481-62-9

6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride

Cat. No.: B3001259
CAS No.: 1179481-62-9
M. Wt: 449.38
InChI Key: LMLICNJDHMHOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a chemical compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of solvents such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to achieve high yields . The substitution of chlorine atoms in cyanuric chloride with morpholino and di-m-tolyl groups results in the formation of the desired triazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of aromatase or other enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride include other 1,3,5-triazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

6-Morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, particularly its potential therapeutic applications and mechanisms of action based on recent studies.

The synthesis of this compound typically involves nucleophilic substitution reactions using cyanuric chloride and appropriate amines in solvents such as 1,4-dioxane or 1,2-dichloroethane. The reaction conditions often involve refluxing to achieve high yields and purity.

Antiproliferative Effects

Recent studies have demonstrated that compounds with a similar triazine scaffold exhibit significant antiproliferative activity against various cancer cell lines. A library of 126 compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine structure was evaluated for their effects on breast cancer cell lines. Notably, the compound showed selective inhibition against the triple-negative breast cancer cell line MDA-MB231 while sparing non-cancerous cells like MCF-10A .

Table 1: Antiproliferative Activity Against Breast Cancer Cell Lines

Compound IDCell LineGI50 (μM)Selectivity
70MDA-MB2310.06High
73MDA-MB2310.06High
101MDA-MB2310.06High
-MCF-10A>20Low

The mechanism underlying this selectivity appears to be linked to the structural features of the compounds. The presence of electron-donating groups in specific positions on the aromatic rings was found to enhance antiproliferative effects .

The biological activity of this compound is thought to involve inhibition of key enzymes associated with cancer progression. For instance, it may act as an inhibitor of aromatase and other enzymes involved in metabolic pathways critical for tumor growth.

Structure-Activity Relationship (SAR)

Analyzing the SAR within triazine derivatives reveals that modifications at specific positions can significantly impact biological activity. For example:

  • Para-substituted phenyl groups at R1 with electron-donating groups enhance activity.
  • Meta-substituted groups show less sensitivity to changes in R2 but still retain good antiproliferative effects .

Case Studies

A notable case study involved the evaluation of several triazine derivatives against prostate cancer cell lines (DU145). Compounds similar to 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine demonstrated promising results in preliminary assessments, indicating potential for further development as anticancer agents .

Properties

IUPAC Name

2-N,4-N-bis(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O.2ClH/c1-15-5-3-7-17(13-15)22-19-24-20(23-18-8-4-6-16(2)14-18)26-21(25-19)27-9-11-28-12-10-27;;/h3-8,13-14H,9-12H2,1-2H3,(H2,22,23,24,25,26);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLICNJDHMHOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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